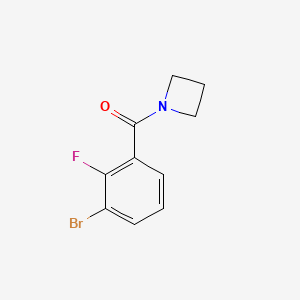1-(3-Bromo-2-fluorobenzoyl)azetidine
CAS No.: 1026796-68-8
Cat. No.: VC8039865
Molecular Formula: C10H9BrFNO
Molecular Weight: 258.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1026796-68-8 |
|---|---|
| Molecular Formula | C10H9BrFNO |
| Molecular Weight | 258.09 g/mol |
| IUPAC Name | azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C10H9BrFNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2 |
| Standard InChI Key | QQDBZGHSNBFBLU-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F |
| Canonical SMILES | C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)F |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
1-(3-Bromo-2-fluorobenzoyl)azetidine belongs to the class of azetidine-containing benzoyl derivatives. Its systematic IUPAC name, azetidin-1-yl-(3-bromo-2-fluorophenyl)methanone, reflects the substitution pattern on the benzoyl moiety and the azetidine ring . The molecular formula C₁₀H₉BrFNO corresponds to a molar mass of 258.09 g/mol, as calculated using PubChem’s computational tools .
Table 1: Key Identifiers and Molecular Properties
Geometric and Electronic Configuration
The compound’s 2D structure features a planar benzoyl group substituted with bromine at the meta-position (C3) and fluorine at the ortho-position (C2), conjugated to the azetidine ring via a carbonyl group. The azetidine’s nitrogen atom participates in resonance with the carbonyl, influencing the molecule’s electronic distribution . XLogP3-AA calculations estimate a lipophilicity value of 2.3, suggesting moderate hydrophobicity suitable for membrane permeability in biological systems .
The Topological Polar Surface Area (TPSA) of 20.3 Ų indicates limited hydrogen-bonding capacity, a property advantageous for blood-brain barrier penetration in drug candidates . Quantum mechanical calculations further predict a monoisotopic mass of 256.98515 Da and zero formal charge, aligning with its neutral state under physiological conditions .
Synthesis and Characterization
Spectroscopic Characterization
Hypothetical characterization data, inferred from structural analogs, would involve:
-
¹H NMR: Signals for azetidine protons (δ 3.5–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbonyl absence due to quadrupolar broadening.
-
¹³C NMR: Carbonyl carbon at ~δ 170 ppm, aromatic carbons between δ 110–135 ppm, and azetidine carbons at δ 45–60 ppm.
-
Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 258.09 (M+H⁺) .
Computational and Experimental Properties
Physicochemical Profiling
The compound’s rotatable bond count of 1 (limited to the carbonyl-azetidine linkage) restricts conformational flexibility, potentially enhancing target selectivity in drug design . Its hydrogen bond acceptor count of 2 (carbonyl oxygen and azetidine nitrogen) and donor count of 0 align with Lipinski’s rule parameters for drug-likeness .
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA | 2.3 | PubChem XLogP3 |
| TPSA | 20.3 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 232 | Cactvs 3.4.8.18 |
Stability and Reactivity
The bromine atom at C3 introduces electrophilic aromatic substitution susceptibility, while the fluorine at C2 exerts strong electron-withdrawing effects, directing further functionalization to the para-position. The azetidine ring’s strain enhances reactivity toward ring-opening reactions under acidic or nucleophilic conditions, a consideration for storage (recommended: inert gas, -20°C) .
Research Applications and Biological Relevance
Medicinal Chemistry
The compound’s structural motifs align with pharmacophores in kinase inhibitors and GPCR modulators. The bromo-fluoro substitution pattern is prevalent in oncology candidates, where halogen bonds enhance target binding affinity. For example, analogous compounds inhibit epidermal growth factor receptor (EGFR) by occupying the ATP-binding pocket, suggesting potential antitumor applications.
Material Science
Azetidine derivatives are explored as monomers in high-performance polymers due to their rigid bicyclic structures. The fluorine atom’s electronegativity could improve thermal stability in polyamides or polyesters, while bromine offers sites for post-polymerization modifications .
Future Directions and Challenges
Synthetic Optimization
Developing enantioselective routes to access chiral analogs could expand therapeutic utility. Catalytic asymmetric methods using organocatalysts or transition-metal complexes remain unexplored for this compound.
Toxicity and ADME Profiling
In silico predictions using tools like SwissADME indicate moderate hepatic metabolism via cytochrome P450 enzymes, necessitating empirical studies to validate bioavailability and toxicity thresholds.
Comparative Analysis with Structural Analogs
Compared to its 4-bromo-3-fluoro isomer (CAS 1852237-79-6), the 3-bromo-2-fluoro derivative exhibits distinct electronic properties due to altered halogen positioning, which may influence binding kinetics in biological targets.
Table 3: Isomer Comparison (3-Bromo-2-Fluoro vs. 4-Bromo-3-Fluoro)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume